molecular formula C9H14N2O B12879123 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12879123
M. Wt: 166.22 g/mol
InChI Key: MHXMYBFJLRUDLT-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-tert-butyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H14N2O/c1-9(2,3)7-6-4-5-10-8(6)12-11-7/h10H,4-5H2,1-3H3

InChI Key

MHXMYBFJLRUDLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC2=C1CCN2

Origin of Product

United States

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